molecular formula C18H17BrIN3O2 B11559205 4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide

4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide

Cat. No.: B11559205
M. Wt: 514.2 g/mol
InChI Key: ZJURVLPFCXKCGS-SRZZPIQSSA-N
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Description

4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone linkage, bromobenzylidene, and iodo-methylphenyl groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide typically involves the following steps:

    Formation of Hydrazone: The initial step involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Amidation Reaction: The hydrazone intermediate is then reacted with 4-iodo-2-methylphenyl isocyanate under controlled conditions to form the final product.

The reaction conditions often include solvents like ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) under appropriate conditions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazone linkage can interact with enzymes or receptors, modulating their activity. The bromobenzylidene and iodo-methylphenyl groups can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide
  • 4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide

Uniqueness

Compared to similar compounds, 4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide stands out due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. The specific arrangement of these functional groups can lead to unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17BrIN3O2

Molecular Weight

514.2 g/mol

IUPAC Name

N'-[(E)-(3-bromophenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide

InChI

InChI=1S/C18H17BrIN3O2/c1-12-9-15(20)5-6-16(12)22-17(24)7-8-18(25)23-21-11-13-3-2-4-14(19)10-13/h2-6,9-11H,7-8H2,1H3,(H,22,24)(H,23,25)/b21-11+

InChI Key

ZJURVLPFCXKCGS-SRZZPIQSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)Br

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CC(=CC=C2)Br

Origin of Product

United States

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